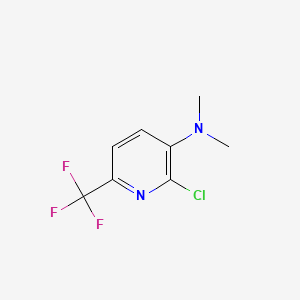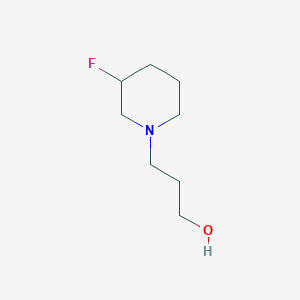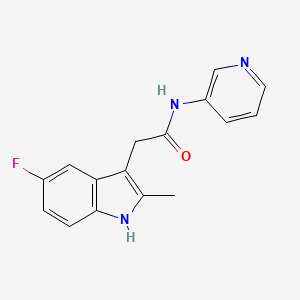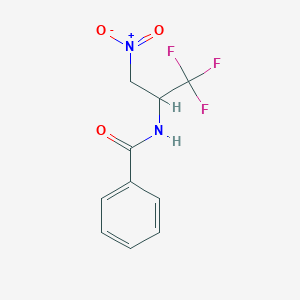![molecular formula C24H24N2O3 B12453927 1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione](/img/structure/B12453927.png)
1,1'-dibenzyl-3'H,5H,5'H,6H,6'H-[3,4'-bipiperidinylidene]-2,2',4-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione is a complex organic compound characterized by its unique bipiperidinylidene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione typically involves the following steps:
Formation of the Bipiperidinylidene Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the bipiperidinylidene core.
Oxidation: The final step involves the oxidation of the intermediate to form the trione structure. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the trione structure, potentially leading to the formation of diols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Compounds with additional oxygen-containing functional groups.
Reduction Products: Diols or other reduced derivatives.
Substitution Products: Compounds with substituted benzyl groups.
Aplicaciones Científicas De Investigación
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing inhibitors or activators.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,1’-dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can be influenced by the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with the target molecules. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-dione: Similar structure but lacks one oxygen atom.
1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-tetraone: Contains an additional oxygen atom compared to the trione.
Uniqueness: 1,1’-Dibenzyl-3’H,5H,5’H,6H,6’H-[3,4’-bipiperidinylidene]-2,2’,4-trione is unique due to its specific trione structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.
Propiedades
Fórmula molecular |
C24H24N2O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
1-benzyl-3-(1-benzyl-2-oxopiperidin-4-ylidene)piperidine-2,4-dione |
InChI |
InChI=1S/C24H24N2O3/c27-21-12-14-26(17-19-9-5-2-6-10-19)24(29)23(21)20-11-13-25(22(28)15-20)16-18-7-3-1-4-8-18/h1-10H,11-17H2 |
Clave InChI |
KSXDVIMGGTUSDV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CC1=C2C(=O)CCN(C2=O)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylsulfamoyl)phenyl]-2-nitrobenzamide](/img/structure/B12453850.png)
![2-{[1-(2,5-Dimethylphenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12453855.png)

![N-(oxolan-2-ylmethyl)-N'-[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B12453857.png)
![N-(3-ethoxypropyl)-1-[(2-fluorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B12453871.png)
![4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethanol dihydrochloride](/img/structure/B12453873.png)


![tert-butyl N-[2-hydroxyimino-2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B12453881.png)
![2-methyl-5-nitro-N-{(E)-[4-(propan-2-yl)phenyl]methylidene}aniline](/img/structure/B12453887.png)


![Bis[2,2,2-trifluoro-1-(piperidin-4-yl)ethyl] oxalate](/img/structure/B12453902.png)

